N-pentylhydroxylamine
Description
Historical Trajectories in Hydroxylamine (B1172632) Chemistry and the Emergence of N-Alkyl Analogs
The story of N-pentylhydroxylamine is rooted in the broader history of its parent compound, hydroxylamine (NH₂OH). First prepared in a pure form in 1891 by the Dutch chemist Lobry de Bruyn and the French chemist Léon Maurice Crismer, hydroxylamine was initially explored as an inorganic reagent. atamanchemicals.com Its utility in organic chemistry became apparent through its reaction with aldehydes and ketones to form oximes, a transformation that proved valuable for the purification and characterization of carbonyl compounds. atamanchemicals.comwikipedia.orgbritannica.com
The development of N-alkyl analogs represented a logical progression, driven by the desire to modify the steric and electronic properties of the hydroxylamine core for more specialized applications. thieme-connect.de Chemists sought to create derivatives with tailored reactivity, solubility, and stability. The substitution of one of the amine hydrogens with an alkyl group, such as a pentyl chain, leads to the formation of N-alkylhydroxylamines. atamanchemicals.com This class of compounds is generally more common and stable than their O-alkyl counterparts. wikipedia.org The synthesis of N-alkylhydroxylamines has been approached through various methods, including the direct alkylation of hydroxylamine, the reduction of oximes, and the oxidation of primary amines. thieme-connect.de While direct alkylation can lead to mixtures of N- and O-substituted products, methods like the reduction of the corresponding oxime (in this case, pentanal oxime) with reagents such as sodium cyanoborohydride offer a more controlled route to the desired N-alkylated product. thieme-connect.de
Foundational Principles of N-Hydroxylamine Functional Group Chemistry
The N-hydroxylamine functional group (R-NH-OH) is the central feature of this compound, and its chemical properties are a hybrid of an amine and an alcohol, leading to a unique reactivity profile.
Basicity and Nucleophilicity : Like amines, hydroxylamines are basic, although they are weaker bases than corresponding amines. wikipedia.org The nitrogen atom possesses a lone pair of electrons, making it a nucleophile. In reactions with alkylating agents, the attack typically occurs at the nitrogen atom. wikipedia.org The nucleophilicity of hydroxylamines makes them useful in various synthetic transformations. mdpi.com
Oxidation and Reduction : The nitrogen atom in an N-hydroxylamine exists in an intermediate oxidation state (-1), making it susceptible to both oxidation and reduction. Oxidation of N-alkylhydroxylamines can yield nitrones, which are valuable 1,3-dipoles used in cycloaddition reactions to synthesize heterocyclic compounds. wikipedia.orgwikipedia.org Conversely, reduction of the N-hydroxylamine group can produce the corresponding primary amine (in this case, pentylamine). wikipedia.org
Reactions with Carbonyls : N-Alkylhydroxylamines react with aldehydes and ketones. However, unlike primary hydroxylamine which forms oximes, secondary N-alkylhydroxylamines condense with carbonyls to generate nitrones. wikipedia.org These nitrones are key intermediates in organic synthesis. thieme-connect.de
Acidity : The hydroxyl proton is weakly acidic and can be removed by a strong base, allowing for subsequent O-alkylation to form N,O-dialkylhydroxylamines. wikipedia.org
The reactivity of the N-hydroxylamine functional group is summarized in the table below.
| Reaction Type | Reactant | Product | Significance |
| Oxidation | Oxidizing Agent (e.g., HgO) | Nitrone (R-CH=N⁺(R')-O⁻) | Formation of versatile synthetic intermediates. wikipedia.org |
| Reduction | Reducing Agent (e.g., H₂) | Primary Amine (R-NH₂) | Synthesis of primary amines. wikipedia.org |
| Condensation | Aldehyde or Ketone | Nitrone | Access to 1,3-dipoles for cycloadditions. wikipedia.org |
| N-Alkylation | Alkyl Halide | N,N-Dialkylhydroxylamine | Further functionalization of the nitrogen atom. wikipedia.org |
| O-Alkylation | Strong Base, then Alkyl Halide | N,O-Dialkylhydroxylamine | Synthesis of Weinreb amide precursors. wikipedia.org |
Academic Significance and Research Trajectory of this compound within Organic Chemistry
The academic interest in this compound and related N-alkylhydroxylamines stems from their utility as building blocks and reagents in synthetic organic chemistry. thieme-connect.deopenaccessjournals.com Research has often focused on incorporating the hydroxylamine motif into larger, more complex molecules to achieve specific biological or material properties.
One significant area of research involves the use of N-alkylhydroxylamines as precursors to nitrones for use in [3+2] cycloaddition reactions (the Kinugasa reaction or via 1,3-dipolar cycloaddition) to construct five-membered nitrogen- and oxygen-containing heterocycles like isoxazolidines. researchgate.net These heterocyclic scaffolds are prevalent in many natural products and pharmaceutically active compounds.
Furthermore, N-alkylhydroxylamines have been investigated for their potential as radical scavengers and antioxidants. acs.org In a study exploring hydroxylamine derivatives as potential antibacterial agents, researchers synthesized a library of N-alkyl and N-cycloalkyl hydroxylamines to study their ability to inhibit bacterial ribonucleotide reductase (RNR) by scavenging critical radicals. acs.org While analogs with alkyl chains of less than six carbons did not show activity in that specific study, the research highlights a key trajectory for this class of compounds. acs.org The synthesis of N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds has also been explored for discovering new antibacterial agents, demonstrating the modularity of the N-alkylhydroxylamine core in creating diverse molecular libraries. nih.govscience.gov The pentyl group in this compound provides a moderate lipophilic chain, which can be a desirable feature for tuning the solubility and membrane permeability of target molecules. acs.org
The physicochemical properties of this compound are detailed in the table below.
| Property | Value |
| CAS Number | 22734-79-8 |
| Molecular Formula | C₅H₁₃NO |
| Molecular Weight | 103.16 g/mol |
| PubChem CID | 9833936 nih.gov |
Properties
Molecular Formula |
C5H13NO |
|---|---|
Molecular Weight |
103.16 g/mol |
IUPAC Name |
N-pentylhydroxylamine |
InChI |
InChI=1S/C5H13NO/c1-2-3-4-5-6-7/h6-7H,2-5H2,1H3 |
InChI Key |
XEZLAJRZQNKEOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNO |
Origin of Product |
United States |
Synthetic Methodologies for N Pentylhydroxylamine and Its Derivatives
Strategies for the Construction of N-Alkylhydroxylamine Scaffolds
The reduction of nitro compounds represents a fundamental and widely utilized method for the synthesis of N-alkylhydroxylamines. wikipedia.orgthieme-connect.de This transformation can be achieved using a variety of reducing agents and reaction conditions, allowing for the selective formation of the hydroxylamine (B1172632) intermediate over the fully reduced amine. studfile.net
One common approach involves the use of metal-based reducing agents. For instance, the reduction of nitroalkanes to N-alkylhydroxylamines can be accomplished with zinc dust in the presence of ammonium (B1175870) chloride. wikipedia.org This method offers a practical and straightforward route to the desired products. Similarly, samarium diiodide has been shown to be an effective reagent for the controlled reduction of primary, secondary, and tertiary nitroalkanes to their corresponding hydroxylamines. studfile.net The stoichiometry of the samarium diiodide is critical, as using a larger excess can lead to the formation of the corresponding amine. studfile.net
Electrochemical reduction methods have also been successfully applied to the synthesis of N-alkylhydroxylamines from nitroalkanes. researchgate.net These methods provide an alternative to chemical reducing agents and can offer advantages in terms of selectivity and environmental impact. The reduction of nitroso compounds also provides a direct pathway to N-alkylhydroxylamines. rsc.org
The following table summarizes various reducing agents and their application in the synthesis of hydroxylamines from nitro and nitroso precursors.
| Precursor | Reducing Agent/Method | Product | Reference(s) |
| Nitroalkane | Diborane | N-Alkylhydroxylamine | wikipedia.org |
| Nitroalkane | Zinc dust/Ammonium chloride | N-Alkylhydroxylamine | wikipedia.org |
| Nitroalkane | Samarium diiodide (4 equiv.) | N-Alkylhydroxylamine | studfile.net |
| Nitroalkane | Electrochemical reduction | N-Alkylhydroxylamine | researchgate.net |
| Nitroso compound | Various reducing agents | N-Alkylhydroxylamine | rsc.org |
This table provides a summary of common reductive transformations for the synthesis of N-alkylhydroxylamines.
The direct oxidation of primary amines presents a conceptually straightforward route to N-alkylhydroxylamines. However, this transformation is often challenging due to the potential for over-oxidation to form nitroso and nitro compounds, or rearrangement to oximes. wikipedia.orguomustansiriyah.edu.iqyoutube.com
Several oxidizing agents have been explored for this purpose. The use of dialkyl dioxiranes, such as 2,2-dimethyldioxirane, has been reported for the oxidation of primary amines to primary hydroxylamines. google.comgoogleapis.com This method has been successfully applied to the synthesis of hydroxylamino acid derivatives and amino-substituted sugar derivatives. google.comgoogleapis.com Another approach involves the use of hydrogen peroxide or peroxy monosulfuric acid (Caro's acid). youtube.com While these reagents can effect the desired transformation, careful control of reaction conditions is necessary to minimize the formation of byproducts. wikipedia.orgyoutube.com
A three-step protocol for the conversion of primary amines to N-monoalkylhydroxylamines has also been developed. elsevierpure.com This method involves selective mono-cyanomethylation of the primary amine, followed by regioselective oxidation with m-chloroperoxybenzoic acid (m-CPBA) to form a nitrone, and subsequent hydroxylaminolysis. elsevierpure.com
The table below highlights different oxidation methods for the synthesis of N-hydroxylamines from primary amines.
| Starting Material | Oxidizing Agent/Method | Intermediate(s) | Product | Reference(s) |
| Primary Amine | Dialkyl dioxirane | - | N-Alkylhydroxylamine | google.comgoogleapis.com |
| Primary Amine | Hydrogen peroxide / Peroxy monosulfuric acid | Nitroso/Nitro compounds, Oximes | N-Alkylhydroxylamine | wikipedia.orgyoutube.com |
| Primary Amine | m-CPBA (in a multi-step process) | Nitrone | N-Alkylhydroxylamine | elsevierpure.com |
This table summarizes various amine oxidation pathways for the synthesis of N-hydroxylamines.
The alkylation of hydroxylamine or its derivatives is a direct and versatile method for the synthesis of N-pentylhydroxylamine. This approach typically involves the reaction of hydroxylamine or a protected form with a pentyl halide or another suitable alkylating agent. wikipedia.orgorganic-chemistry.org
A primary challenge in the direct alkylation of hydroxylamine is controlling the selectivity, as both N- and O-alkylation can occur, and overalkylation can lead to the formation of dialkylated products. wikipedia.orgtandfonline.com To address this, various protecting group strategies have been developed. The use of N,O-bis-protected hydroxylamines allows for more controlled alkylation reactions. tandfonline.com For instance, N-(diethoxyphosphoryl)-O-benzylhydroxylamine has been used as a substrate for regioselective N-alkylation. researchgate.net
The choice of base and reaction conditions can also influence the outcome of the alkylation. For O-alkylation, a strong base such as sodium hydride is often required to deprotonate the hydroxyl group. wikipedia.org The Mitsunobu reaction provides an alternative method for the N-alkylation of protected hydroxylamines, although it may result in a lower ratio of N- to O-alkylation compared to other methods. tandfonline.com
The following table outlines different alkylation strategies for the synthesis of N-substituted hydroxylamines.
| Hydroxylamine Source | Alkylating Agent | Key Conditions/Features | Product | Reference(s) |
| Hydroxylamine | Alkyl halide | Potential for N- and O-alkylation, and dialkylation | N-Alkylhydroxylamine | wikipedia.org |
| N,O-bis(Benzoyl)hydroxylamine | Benzyl (B1604629) bromide | Mixture of N- and O-alkylation products | N- and O-Benzylhydroxylamines | tandfonline.com |
| N-(Diethoxyphosphoryl)-O-benzylhydroxylamine | Alkyl halides | Regioselective N-alkylation | N-Alkyl-O-benzylhydroxylamines | researchgate.net |
| Protected Hydroxylamine | Alcohol (Mitsunobu reaction) | Can result in a mixture of N- and O-alkylation | N-Alkylhydroxylamine | tandfonline.com |
This table provides a summary of different alkylation approaches for synthesizing N-substituted hydroxylamines.
Reductive amination is a powerful and widely used method for the formation of C-N bonds and can be adapted for the synthesis of N-substituted hydroxylamines. masterorganicchemistry.com This approach typically involves the reaction of an aldehyde or ketone with hydroxylamine or an O-substituted hydroxylamine to form an oxime or oxime ether, which is then reduced to the corresponding hydroxylamine. nih.govderpharmachemica.com
A variety of reducing agents can be employed for the reduction of the oxime intermediate. Sodium cyanoborohydride (NaBH3CN) is a common choice as it can selectively reduce the C=N bond of the oxime in the presence of other functional groups. masterorganicchemistry.comresearchgate.net Other reducing agents such as borane (B79455) and catalytic hydrogenation can also be effective. nih.govnih.gov
The one-pot reductive amination of aldehydes with hydroxylammonium chloride and stannous chloride provides a convenient and efficient route to primary amines, and this methodology can be adapted for hydroxylamine synthesis. derpharmachemica.com The Leuckart reaction, a one-step method of reductive amination using formamide (B127407) or formic acid, is another approach, although it is more commonly used for the synthesis of amines. google.commdpi.com
The table below presents various reductive amination strategies for the synthesis of N-substituted hydroxylamines.
| Carbonyl Compound | Nitrogen Source | Reducing Agent | Key Features | Product | Reference(s) |
| Aldehyde/Ketone | Hydroxylamine | Sodium cyanoborohydride | Selective reduction of the intermediate oxime | N-Alkylhydroxylamine | masterorganicchemistry.comresearchgate.net |
| Aldehyde/Ketone | O-Substituted hydroxylamine | Borane | Forms N,O-disubstituted hydroxylamines | N,O-Disubstituted hydroxylamine | nih.gov |
| Aldehyde | Hydroxylammonium chloride | Stannous chloride | One-pot procedure | N-Alkylhydroxylamine | derpharmachemica.com |
| Aldehyde/Ketone | N,O-Dimethylhydroxylamine | Borane | Used in the commercial synthesis of sarecycline | Trisubstituted hydroxylamine | nih.gov |
This table summarizes different reductive amination approaches for the synthesis of N-substituted hydroxylamines.
Advanced Synthetic Approaches to this compound
Solid-phase synthesis has emerged as a powerful tool in organic chemistry, enabling the rapid and efficient preparation of libraries of compounds. google.comatdbio.comtaylorfrancis.com This methodology has been extended to the synthesis of hydroxylamine derivatives, offering advantages in terms of purification and automation. google.combohrium.com
A key aspect of solid-phase synthesis is the attachment of the starting material to a solid support, or resin. For the synthesis of hydroxylamine derivatives, this can involve the nucleophilic attack of an alkoxyamine on a suitable solid-phase support. google.com Once the hydroxylamine moiety is immobilized, a variety of chemical transformations can be performed in a stepwise manner.
For instance, three new resins have been developed for the solid-phase synthesis of C-terminal peptide N-alkylamides, demonstrating the versatility of this approach for creating amide bonds involving N-alkylamines. bohrium.com While this specific example focuses on amides, the underlying principles can be adapted for the synthesis of other hydroxylamine derivatives.
A novel hydroxy and amine functionalized resin has been synthesized through the reductive amination of a PEG aldehyde and a polyamine. rsc.org This resin, with its dual functionalities, offers potential for the synthesis of diverse hydroxylamine-containing molecules. The development of such specialized resins is crucial for expanding the scope of solid-phase synthesis in this area.
The following table provides an overview of key aspects of solid-phase synthesis protocols for hydroxylamine derivatives.
| Resin Type | Linkage Strategy | Application | Key Advantage | Reference(s) |
| Merrifield's resin | Alkylamine attachment to chloromethylated polystyrene | Synthesis of C-terminal peptide N-alkylamides | Versatility in peptide modification | bohrium.com |
| PEG-based resin | Reductive amination of PEG aldehyde and polyamine | Provides a resin with both hydroxyl and amine functionalities | Polar resin with dual functionalities | rsc.org |
| Not specified | Nucleophilic attack of an alkoxyamine on a suitable support | General synthesis of hydroxylamine and hydroxamic acid compounds | Enables combinatorial library generation | google.com |
This table summarizes key features of solid-phase synthesis protocols for hydroxylamine derivatives.
Chemo- and Regioselective Catalytic Methods in this compound Synthesis
The selective synthesis of N-alkylhydroxylamines, including this compound, presents a significant challenge due to the potential for over-reduction to the corresponding amine or other side reactions. Modern catalytic methods offer powerful tools to control the chemo- and regioselectivity of these transformations, enabling the efficient production of the desired hydroxylamine.
One promising catalytic strategy involves the iron-catalyzed aminative difunctionalization of alkenes. nih.gov This method allows for the direct synthesis of N-alkylhydroxylamines from readily available starting materials. While the specific application to produce this compound would involve the reaction of 1-pentene (B89616), the general methodology highlights the potential for high functional group tolerance and control over the reaction outcome. nih.gov The iron catalyst plays a crucial role in activating the alkene and guiding the addition of the hydroxylamine moiety with high regioselectivity.
Another relevant area of catalytic synthesis is the selective hydrogenation of nitro compounds. Although primarily demonstrated for the synthesis of N-aryl hydroxylamines from nitroaromatics, the principles of catalyst design and reaction condition optimization are applicable to the synthesis of N-alkylhydroxylamines. rsc.org For instance, the use of supported platinum catalysts in the presence of specific additives can selectively halt the hydrogenation at the hydroxylamine stage, preventing further reduction to the amine. rsc.org The choice of catalyst support and the use of promoters are critical in achieving high chemoselectivity.
The table below summarizes key aspects of chemo- and regioselective catalytic methods applicable to N-alkylhydroxylamine synthesis.
| Catalytic Method | Substrate | Catalyst System | Key Features | Potential Application for this compound |
| Iron-Catalyzed Aminative Difunctionalization | Alkenes | Iron catalyst | Direct synthesis from alkenes, good functional group tolerance. nih.gov | Reaction of 1-pentene to directly form this compound derivatives. |
| Selective Hydrogenation | Nitroalkanes | Supported Platinum (e.g., Pt/SiO2) with additives | High chemoselectivity, prevents over-reduction to amine. rsc.org | Selective reduction of 1-nitropentane (B1594721) to this compound. |
Sustainable and Green Chemistry Innovations in Hydroxylamine Production
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for chemical synthesis, and the production of hydroxylamines is no exception. Green chemistry principles, such as the use of renewable resources, energy efficiency, and waste reduction, are being increasingly applied to the synthesis of these important compounds.
One of the most innovative green approaches is the electrosynthesis of hydroxylamines. This method utilizes electricity to drive the chemical transformation, often in aqueous media and at room temperature, thereby avoiding the need for harsh reagents and organic solvents. researchgate.net For example, the electrocatalytic conversion of oximes to hydroxylamines over a copper sulfide (B99878) (CuS) catalyst represents a sustainable pathway. researchgate.net This process is highly selective and prevents the cleavage of the N-O bond, a common side reaction in traditional reduction methods. researchgate.net Another cutting-edge electrochemical method involves the synthesis of hydroxylamine directly from air and water via a plasma-electrochemical cascade pathway. repec.org This process first generates a nitric acid solution from air and water using plasma, which is then selectively electroreduced to hydroxylamine. repec.org
The use of task-specific ionic liquids is another green chemistry approach that has been explored for hydroxylamine synthesis. For instance, choline (B1196258) peroxydisulfate (B1198043) has been used as an oxidizing agent for the preparation of N,N-disubstituted hydroxylamines from secondary amines. organic-chemistry.org This method offers operational simplicity and high selectivity under green reaction conditions. organic-chemistry.org
The following table highlights some of the key green and sustainable innovations in hydroxylamine production.
| Green Chemistry Approach | Starting Materials | Key Advantages |
| Electrosynthesis | Oximes, Air and Water | Avoids organic solvents and harsh reagents, energy-efficient, high selectivity. researchgate.netrepec.org |
| Use of Ionic Liquids | Secondary Amines | Operational simplicity, high selectivity, environmentally benign reaction conditions. organic-chemistry.org |
| Ketone-Mediated Electroreduction | Nitrate in water | In-situ capture and stabilization of hydroxylamine, high Faradaic efficiency. acs.org |
Synthesis of Key O- and N-Substituted this compound Derivatives (e.g., O-Benzyl-N-pentylhydroxylamine)
The synthesis of O- and N-substituted this compound derivatives is crucial for expanding the utility of this compound in various applications. These derivatives are often prepared through the alkylation of the parent hydroxylamine at the oxygen or nitrogen atom.
Synthesis of O-Benzyl-N-pentylhydroxylamine:
The synthesis of O-benzyl-N-pentylhydroxylamine can be approached through several routes, often involving the protection and deprotection of functional groups to ensure regioselectivity. A common strategy involves the O-benzylation of a suitable N-pentyl-substituted precursor. For instance, this compound can be reacted with benzyl bromide or a similar benzylating agent in the presence of a base to yield the desired O-benzyl derivative.
Alternatively, a multi-step synthesis can be employed, starting from the O-benzylation of a protected hydroxylamine, such as N-hydroxyurethane, followed by N-alkylation with a pentyl halide and subsequent deprotection. researchgate.net This approach allows for a high degree of control over the substitution pattern.
A general synthetic scheme for O-benzyl-N-pentylhydroxylamine is presented below:
Route 1: Direct O-benzylation
this compound + Benzyl halide + Base → O-Benzyl-N-pentylhydroxylamine
Route 2: Multi-step synthesis
N-hydroxyphthalimide + Benzyl halide → N-(Benzyloxy)phthalimide
N-(Benzyloxy)phthalimide + Hydrazine (B178648) → O-Benzylhydroxylamine
O-Benzylhydroxylamine + Pentanal → O-Benzyl-N-pentylidenehydroxylamine (nitrone)
O-Benzyl-N-pentylidenehydroxylamine + Reducing agent → O-Benzyl-N-pentylhydroxylamine
The following table summarizes reaction parameters for the synthesis of O-benzyl hydroxamates, which are structurally related to O-benzyl-N-pentylhydroxylamine and highlight relevant reaction conditions.
| Reactants | Base | Solvent | Temperature (°C) | Yield (%) |
| Ester, O-Benzylhydroxylamine hydrochloride | LiHMDS | THF | -78 | up to 95 organic-chemistry.org |
Synthesis of N-Substituted this compound Derivatives:
The introduction of substituents at the nitrogen atom of this compound can be achieved through various methods, including reductive amination and nucleophilic substitution. For instance, reacting this compound with an aldehyde or ketone in the presence of a reducing agent can lead to the formation of N,N-disubstituted hydroxylamines.
A three-step protocol for the transformation of primary amines to N-monoalkylhydroxylamines can be adapted for the synthesis of N-substituted N-pentylhydroxylamines. elsevierpure.com This involves the selective mono-cyanomethylation of pentylamine, followed by regioselective formation of a nitrone via oxidation, and subsequent hydroxylaminolysis. elsevierpure.com
Mechanistic Investigations and Reactivity Profiles of N Pentylhydroxylamine
Fundamental Reaction Mechanisms Involving N-Pentylhydroxylamine
The presence of lone pairs on both the nitrogen and oxygen atoms makes this compound an effective nucleophile. This fundamental property dictates its participation in various reaction mechanisms, most notably nucleophilic substitutions. Furthermore, the N-hydroxylamine moiety can facilitate unique intramolecular rearrangements and pericyclic reactions.
This compound readily participates in nucleophilic substitution reactions, where it acts as a nucleophile attacking an electrophilic carbon center. The reaction can proceed through either an SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular) pathway, depending on the structure of the electrophile (alkyl halide), the solvent, and the reaction conditions. masterorganicchemistry.comyoutube.combyjus.com
In an SN2 reaction , this compound attacks the electrophilic carbon in a single, concerted step, simultaneously displacing the leaving group. byjus.com This pathway is favored by unhindered electrophiles, such as methyl or primary alkyl halides. The reaction rate is dependent on the concentration of both this compound and the alkyl halide. youtube.com Polar aprotic solvents, which solvate the cation but not the nucleophile, enhance the nucleophilicity of the hydroxylamine (B1172632) and favor the SN2 mechanism. libretexts.org The reaction proceeds with an inversion of stereochemistry at the carbon center.
Key Features of SN2 Reaction with this compound
| Feature | Description |
|---|---|
| Mechanism | Concerted, single-step process. masterorganicchemistry.com |
| Substrate | Favored by methyl, primary, and less-hindered secondary carbons. libretexts.org |
| Rate Law | Rate = k[Alkyl Halide][this compound]. youtube.com |
| Solvent | Favored by polar aprotic solvents (e.g., Acetone, DMF, DMSO). libretexts.org |
| Stereochemistry | Results in inversion of configuration at the chiral center. |
Conversely, the SN1 reaction is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. byjus.commasterorganicchemistry.com This is followed by a rapid attack of the this compound nucleophile on the planar carbocation. masterorganicchemistry.com This pathway is favored by substrates that can form stable carbocations, such as tertiary, allylic, or benzylic alkyl halides. libretexts.org The rate of the SN1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.commasterorganicchemistry.com Polar protic solvents like water or alcohols are preferred as they can stabilize both the leaving group anion and the carbocation intermediate. libretexts.org Attack on the planar carbocation can occur from either face, typically leading to a racemic or nearly racemic mixture of products if the starting material is chiral. masterorganicchemistry.com
Key Features of SN1 Reaction with this compound
| Feature | Description |
|---|---|
| Mechanism | Stepwise, involving a carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.com |
| Substrate | Favored by tertiary, allylic, and benzylic carbons. libretexts.org |
| Rate Law | Rate = k[Alkyl Halide]. masterorganicchemistry.com |
| Solvent | Favored by polar protic solvents (e.g., Water, Alcohols, Acetic Acid). byjus.comlibretexts.org |
| Stereochemistry | Results in racemization or a mixture of inversion and retention. masterorganicchemistry.com |
The N-hydroxylamine functional group can direct or participate in several types of pericyclic and rearrangement reactions. These concerted reactions proceed through cyclic transition states and are governed by the principles of orbital symmetry. msu.eduudel.eduutdallas.edu
One significant rearrangement involving hydroxylamine derivatives is the Cope-type elimination . When this compound is further alkylated to form a tertiary amine N-oxide, it can undergo a thermal, syn-elimination through a five-membered cyclic transition state to yield an alkene and a disubstituted hydroxylamine. mdpi.com This process is a type of pericyclic reaction.
The Beckmann rearrangement is another classic reaction where hydroxylamine-derived species, specifically oximes, are key intermediates. masterorganicchemistry.com While this compound itself does not directly undergo this rearrangement, it is a precursor to oximes via reaction with ketones or aldehydes. The subsequent treatment of the oxime with acid prompts a rearrangement to form an amide. masterorganicchemistry.com
Furthermore, N-hydroxylamines can be involved in sigmatropic rearrangements . For instance, allylic N-oxides, which can be formed from the oxidation of N-allyl-N-pentylhydroxylamine, can undergo a mdpi.comacs.org-sigmatropic rearrangement to furnish O-allyl hydroxylamine derivatives. mdpi.com This transformation is a powerful tool for stereoselective synthesis. mdpi.com
Finally, electrocyclic reactions, another class of pericyclic reactions, can occur in more complex systems containing the N-hydroxylamine moiety. msu.edulibretexts.org For example, N-vinylnitrones, derived from hydroxylamines, can undergo 4π-electrocyclization to form azetidine nitrones. uic.edu
This compound as a Versatile Reagent in Organic Synthesis
The unique reactivity of this compound makes it a valuable building block for synthesizing a variety of important organic molecules.
This compound is a key reagent for the synthesis of N-pentyl hydroxamic acids. Hydroxamic acids are a class of compounds with the general structure R-C(=O)N(OH)R' and are notable for their metal-chelating properties and biological activities. The most direct method for their synthesis involves the coupling of a carboxylic acid with this compound. eurjchem.com This reaction typically requires an activating agent or coupling reagent to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the hydroxylamine.
Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY). nih.govorganic-chemistry.org Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or an ester, which then readily reacts with this compound. organic-chemistry.org
Methods for N-Pentyl Hydroxamic Acid Synthesis
| Starting Material | Reagent/Condition | Product |
|---|---|---|
| Carboxylic Acid | This compound, DCC | N-Pentyl Hydroxamic Acid |
| Acyl Chloride | This compound, Base | N-Pentyl Hydroxamic Acid |
This compound serves as a crucial nitrogen source in various carbon-nitrogen bond-forming reactions. As discussed in section 3.1.1, its nucleophilic character allows it to readily form C-N bonds by reacting with alkyl halides or other carbon electrophiles.
Modern synthetic methods have expanded the utility of hydroxylamine derivatives. For example, iron-catalyzed aminohydroxylation reactions can utilize N-alkyl hydroxylamine reagents to install both an amino and a hydroxyl group across a double bond. ethz.ch In such a transformation, a reagent derived from this compound could be used to synthesize complex amino alcohols. ethz.ch
Another important transformation is the Ritter Reaction , where a nitrile reacts with a carbocation (generated from an alkene or alcohol in strong acid) to form an amide after hydrolysis. nptel.ac.in While nitriles are the typical nitrogen source, the principle of nucleophilic nitrogen attacking a carbocation is fundamental to many C-N bond formations involving hydroxylamine derivatives. Radical decarboxylative C-N bond formation has also emerged as a powerful alternative to traditional methods like SN2 reactions. mdpi.com
One of the most significant applications of this compound in organic synthesis is its role as a precursor to nitrones. Nitrones are N-oxides of imines and function as powerful 1,3-dipoles. This compound undergoes condensation with aldehydes or ketones to generate the corresponding N-pentylnitrone. whiterose.ac.uk
Nitrone Formation
Once formed, these nitrones are highly valuable in [3+2] cycloaddition reactions . They react with dipolarophiles, such as alkenes or alkynes, in a concerted, pericyclic fashion to construct five-membered heterocyclic rings known as isoxazolidines. whiterose.ac.ukclockss.org This reaction is highly stereospecific and provides a reliable method for creating multiple stereocenters in a single step. nih.gov The resulting isoxazolidine ring can then be cleaved and further manipulated, making this a powerful strategy in the synthesis of complex natural products. nih.gov The development of strain-promoted alkyne-nitrone cycloadditions (SPANC) has further expanded the utility of this chemistry for applications in bioorthogonal labeling. nih.gov
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetone |
| Acetic Acid |
| N,N'-dicyclohexylcarbodiimide (DCC) |
| Dimethylformamide (DMF) |
| Dimethyl sulfoxide (DMSO) |
| Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) |
Participation in Multi-Component Reactions for Complex Molecule Assembly
This compound has emerged as a valuable building block in the field of synthetic organic chemistry, particularly in its application within multi-component reactions (MCRs). These reactions, in which three or more reactants combine in a single synthetic operation to form a complex product, are highly prized for their efficiency, atom economy, and ability to rapidly generate molecular diversity. The participation of this compound, primarily as an amine surrogate, allows for the straightforward synthesis of complex molecules, including peptidomimetics and other scaffolds of medicinal interest.
The utility of hydroxylamines in MCRs was notably demonstrated in a 1969 study by the Zinner group, which explored the use of hydroxylamine as an alternative to the traditional amine component in the Ugi four-component reaction (Ugi-4CR). nih.gov Their work showed that N,O-dimethylhydroxylamine could successfully participate in the reaction with various aliphatic and aromatic aldehydes and cyclohexyl isocyanide, affording the corresponding Ugi adducts in fair to excellent yields. nih.gov This foundational research established the principle that hydroxylamines could effectively replace primary amines in this cornerstone MCR.
The Ugi reaction is a powerful tool that typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. nih.govwikipedia.orgorganic-chemistry.org The reaction proceeds through the initial formation of an imine from the amine and the carbonyl compound, which is then protonated by the carboxylic acid. wikipedia.org This activated iminium ion is subsequently attacked by the isocyanide, forming a nitrilium intermediate. This intermediate is then trapped by the carboxylate anion, and a subsequent Mumm rearrangement yields the final bis-amide product. wikipedia.org
By extension of the principles established by the Zinner group, this compound can serve as the amine component in the Ugi reaction. In this role, it reacts with an aldehyde or ketone to form a key imine intermediate, which then proceeds through the established Ugi reaction cascade. The incorporation of the N-pentyl-N-hydroxy moiety into the final product structure offers a unique point of diversification and introduces a hydroxamic acid precursor group, which is a significant functional group in medicinal chemistry.
The table below illustrates a representative example of a Ugi-type multi-component reaction involving this compound.
| Reactant 1 (Hydroxylamine) | Reactant 2 (Aldehyde) | Reactant 3 (Isocyanide) | Reactant 4 (Carboxylic Acid) | Product (α-acylamino carboxamide derivative) |
| This compound | Benzaldehyde | Cyclohexyl isocyanide | Acetic acid | 2-(acetylamino)-N-cyclohexyl-2-phenyl-N-(pentyloxy)acetamide |
Another significant isocyanide-based MCR is the Passerini three-component reaction (P-3CR), which involves a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to furnish an α-acyloxy carboxamide. wikipedia.orgmdpi.com While the classic Passerini reaction does not utilize an amine component, its prominence in the synthesis of complex ester and amide-containing molecules underscores the broad utility of isocyanide-based MCRs in complex molecule assembly. wikipedia.org
The ability to incorporate this compound into the Ugi reaction framework significantly broadens the scope of accessible molecular architectures. This strategy provides a direct and efficient route to complex peptidomimetic structures and other novel compounds, leveraging the inherent advantages of multi-component reaction chemistry for the rapid assembly of diverse chemical libraries.
Advanced Spectroscopic Characterization and Structural Elucidation of N Pentylhydroxylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical tool for the detailed structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR Spectroscopy in N-Pentylhydroxylamine Analysis
Proton (¹H) NMR spectroscopy offers a detailed picture of the hydrogen atom environments within this compound. The spectrum is characterized by distinct signals corresponding to the different sets of chemically non-equivalent protons in the pentyl chain and the hydroxylamine (B1172632) functional group. The chemical shift (δ), integration, and multiplicity of these signals are key to the structural assignment. hw.ac.uk
The protons of the terminal methyl group (CH₃) are expected to appear at the most upfield region of the spectrum, typically around 0.9 ppm, as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) group. The protons of the three methylene groups in the middle of the pentyl chain will resonate in the range of 1.2-1.6 ppm, likely appearing as complex multiplets due to overlapping signals and coupling with their respective neighboring protons. The methylene group directly attached to the nitrogen atom (N-CH₂) is significantly deshielded by the electronegative nitrogen and is expected to appear further downfield, typically in the range of 2.5-3.0 ppm, as a triplet. The protons attached to the nitrogen (NH) and oxygen (OH) atoms of the hydroxylamine group are exchangeable and their chemical shifts are concentration and solvent dependent, often appearing as broad singlets. hw.ac.uk
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| CH₃ | ~0.9 | Triplet (t) | 3H |
| (CH₂)₃ | ~1.2-1.6 | Multiplet (m) | 6H |
| N-CH₂ | ~2.5-3.0 | Triplet (t) | 2H |
| NH/OH | Variable | Broad Singlet (br s) | 2H |
Note: Predicted values are based on general principles of ¹H NMR spectroscopy and data from similar alkylamines.
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon framework of this compound. oregonstate.edu Each chemically non-equivalent carbon atom gives rise to a distinct signal in the spectrum, and the chemical shifts are indicative of their electronic environment.
The carbon of the terminal methyl group (CH₃) is expected to resonate at the most upfield position, typically around 14 ppm. The carbons of the three internal methylene groups of the pentyl chain will appear in the range of 20-35 ppm. The carbon atom directly bonded to the nitrogen (N-CH₂) will be deshielded and is predicted to have a chemical shift in the range of 50-60 ppm. oregonstate.edulibretexts.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| CH₃ | ~14 |
| -CH₂- (internal) | ~20-35 |
| N-CH₂ | ~50-60 |
Note: Predicted values are based on general principles of ¹³C NMR spectroscopy and data from analogous compounds.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping
Two-dimensional (2D) NMR techniques are instrumental in unambiguously establishing the connectivity between atoms in this compound.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. wikipedia.org For this compound, cross-peaks would be expected between the methyl protons and the adjacent methylene protons, as well as between the protons of adjacent methylene groups along the pentyl chain. This allows for the sequential assignment of the proton signals along the alkyl chain.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. wikipedia.org This would allow for the direct assignment of each carbon signal based on the previously assigned proton signals. For instance, the proton signal of the N-CH₂ group would show a cross-peak with the corresponding carbon signal in the ¹³C NMR spectrum.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Elucidation of Functional Group Vibrations in this compound using IR Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The absorption of infrared radiation excites specific vibrational modes within the molecule, resulting in a characteristic spectrum of absorption bands.
Key expected vibrational frequencies for this compound include:
N-H and O-H Stretching: The N-H and O-H stretching vibrations are expected to appear as broad bands in the region of 3100-3500 cm⁻¹. The broadness is due to hydrogen bonding.
C-H Stretching: The stretching vibrations of the C-H bonds in the pentyl group will appear as strong absorptions in the region of 2850-2960 cm⁻¹. spectrabase.com
N-H Bending: The N-H bending vibration is expected to be observed in the range of 1550-1650 cm⁻¹.
C-N Stretching: The C-N stretching vibration typically appears in the region of 1000-1250 cm⁻¹. nist.gov
N-O Stretching: The N-O stretching vibration is expected to be found in the 900-1100 cm⁻¹ region.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H / O-H | Stretching | 3100-3500 (broad) |
| C-H (alkyl) | Stretching | 2850-2960 (strong) |
| N-H | Bending | 1550-1650 |
| C-N | Stretching | 1000-1250 |
| N-O | Stretching | 900-1100 |
Note: Predicted values are based on established IR correlation tables and data for similar compounds.
While no specific Raman spectrum for this compound is readily available in the literature, Raman spectroscopy would provide complementary information to IR spectroscopy. The N-N bond, for instance, which is often weak in the IR spectrum, can sometimes be observed in the Raman spectrum. rsc.org
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. libretexts.org For this compound (C₅H₁₃NO), the molecular weight is 103.17 g/mol .
In the mass spectrometer, this compound would be ionized to form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 103. This molecular ion can then undergo fragmentation through various pathways. A key fragmentation process for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu
For this compound, the most likely α-cleavage would involve the loss of a butyl radical (•C₄H₉), resulting in a prominent fragment ion with an m/z of 44, corresponding to [CH₂=NHOH]⁺. Another possible fragmentation is the loss of the hydroxylamine group (•NHOH), leading to a pentyl cation ([C₅H₁₁]⁺) with an m/z of 71. Further fragmentation of the pentyl chain would produce smaller alkyl fragments. chemguide.co.uk
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 103 | [C₅H₁₃NO]⁺˙ | Molecular Ion (M⁺˙) |
| 71 | [C₅H₁₁]⁺ | Loss of •NHOH |
| 44 | [CH₂=NHOH]⁺ | α-cleavage (loss of •C₄H₉) |
Note: Fragmentation patterns are predicted based on established principles of mass spectrometry for aliphatic amines and hydroxylamines.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential technique for unequivocally determining the elemental composition of a compound by measuring its mass with very high accuracy and precision. measurlabs.comalgimed.com For this compound (C₅H₁₃NO), HRMS provides an experimental mass measurement that can be compared against a theoretically calculated exact mass.
The theoretical monoisotopic mass of the neutral this compound molecule is calculated using the masses of the most abundant isotopes of its constituent elements (¹H, ¹²C, ¹⁴N, and ¹⁶O). In positive-ion mode electrospray ionization (ESI), the molecule is typically observed as the protonated species, [M+H]⁺. The determination of the exact mass of this ion is crucial for confirming the molecular formula. algimed.com A high degree of confidence in the assigned formula is achieved when the measured mass is within a narrow tolerance, typically less than 5 parts per million (ppm), of the theoretical value. thermofisher.com
| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Typical Adduct | Theoretical Exact Mass of Adduct (Da) |
|---|---|---|---|---|
| This compound | C₅H₁₃NO | 103.09971 | [M+H]⁺ | 104.10752 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Characterization
Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. gre.ac.uk For this compound, the protonated molecule ([C₅H₁₄NO]⁺, m/z 104.11) would be isolated and subjected to collision-induced dissociation (CID). While specific experimental spectra for this compound are not widely published, its fragmentation pathways can be predicted based on the established principles of small molecule fragmentation. nih.govyoutube.com
Charge-directed fragmentation is expected to dominate, where the charge on the protonated hydroxylamine group initiates bond cleavages. gre.ac.uk Key predicted fragmentation pathways include:
Loss of Water (H₂O): A common pathway for protonated species containing a hydroxyl group, leading to the formation of an iminium ion.
N-O Bond Cleavage: Homolytic or heterolytic cleavage of the weak nitrogen-oxygen bond.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of alkyl radicals from the pentyl chain.
| Precursor Ion (m/z) | Proposed Neutral Loss | Proposed Product Ion (m/z) | Plausible Structure of Product Ion |
|---|---|---|---|
| 104.11 | H₂O (18.01 Da) | 86.10 | Pentyliminium ion |
| 104.11 | •OH (17.00 Da) | 87.11 | Pentylaminium radical cation |
| 104.11 | C₄H₉• (57.10 Da) | 47.01 | [CH₂NHOH+H]⁺ |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. msu.edu Simple alkylhydroxylamines, such as this compound, lack extensive conjugation or chromophores that absorb strongly in the 200–800 nm range. youtube.com The primary electronic transitions (n → σ*) associated with the N-O group occur at wavelengths below 200 nm. youtube.com Therefore, a standard UV-Vis spectrum of this compound in a non-absorbing solvent like methanol (B129727) or water is expected to show minimal to no absorbance in the near-UV and visible regions.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Molecules that fluoresce are known as fluorophores. This compound is not intrinsically fluorescent. However, it can be chemically modified (derivatized) by reacting it with a fluorescent reagent to produce a fluorescent product. thermofisher.comresearchgate.net This indirect method allows for highly sensitive detection and quantification. For example, hydroxylamine derivatives can react with aldehydes or ketones attached to a fluorescent core, such as coumarin (B35378) or fluorescein, enabling analysis via fluorescence detection. researchgate.netnih.gov
Chromatographic Methods for Purity and Mixture Analysis (e.g., GC-MS, HPLC)
Chromatographic techniques are fundamental for separating this compound from impurities, reactants, or other components in a mixture, as well as for quantifying its purity.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile and thermally stable compounds in the gas phase. This compound is a polar molecule, and its analysis by GC can sometimes be challenging due to potential peak tailing on standard non-polar columns. Derivatization, such as acetylation of the hydroxyl group, can improve its chromatographic behavior. unibo.it A typical GC-MS method would involve a capillary column (e.g., DB-5ms), a temperature-programmed oven, and a mass spectrometer for detection, which provides both retention time and mass spectral data for identification. mdpi.comthermofisher.com
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of polar compounds. mdpi.com For this compound, a reversed-phase HPLC method would be appropriate. This typically employs a C18 stationary phase and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol, with an acidic modifier like formic acid to ensure the analyte is in its protonated form for good peak shape and MS compatibility. selectscience.net
| Technique | Typical Stationary Phase | Typical Mobile Phase / Carrier Gas | Detection Method | Purpose |
|---|---|---|---|---|
| GC-MS | 5% Phenyl-methylpolysiloxane (DB-5) | Helium | Mass Spectrometry (EI) | Purity assessment, identification of volatile impurities |
| HPLC | Octadecylsilane (C18) | Acetonitrile/Water with 0.1% Formic Acid | UV (low wavelength) or MS (ESI) | Purity determination, quantification |
X-ray Crystallography (if applicable to this compound derivatives) for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While this compound is a liquid at room temperature, it can be converted into a crystalline derivative, such as a hydrochloride or hydrobromide salt, which may be suitable for single-crystal X-ray diffraction analysis.
Should a suitable crystal be grown, this technique could provide unambiguous data on:
Molecular Conformation: The exact spatial orientation of the pentyl chain relative to the hydroxylamine group.
Bond Lengths and Angles: Precise measurements of all interatomic distances and angles.
Supramolecular Structure: Information on intermolecular interactions, such as hydrogen bonding, within the crystal lattice.
Although no crystal structures of this compound or its simple salts are found in publicly available databases, the technique remains the gold standard for solid-state structural elucidation of derivatives, including metal complexes where it might act as a ligand. researchgate.netmdpi.com
Theoretical and Computational Chemistry Studies on N Pentylhydroxylamine
Electronic Structure Calculations and Quantum Chemical Characterization
Electronic structure calculations are fundamental to modern chemistry, providing a lens into the quantum mechanical nature of molecules. For N-pentylhydroxylamine, these calculations reveal key aspects of its molecular geometry, stability, and electronic properties, which are crucial for understanding its chemical behavior.
Density Functional Theory (DFT) has become a primary method for the computational study of molecular systems due to its favorable balance of accuracy and computational cost. DFT calculations are particularly well-suited for determining the ground-state geometry and thermodynamic properties of molecules like this compound.
By employing functionals such as B3LYP with a basis set like 6-31G*, the optimized molecular geometry of this compound can be predicted with high accuracy. These calculations typically show that the pentyl chain adopts a staggered conformation to minimize steric hindrance. The geometry around the nitrogen and oxygen atoms is also of significant interest, with the N-O bond length and the H-N-O and N-O-H bond angles being key parameters. The total electronic energy calculated through DFT can be used to derive important thermodynamic data, such as the heat of formation.
Table 1: Predicted Geometric Parameters for this compound using DFT (B3LYP/6-31G)*
| Parameter | Predicted Value |
| N-O Bond Length | 1.45 Å |
| C-N Bond Length | 1.47 Å |
| O-H Bond Length | 0.97 Å |
| N-H Bond Length | 1.02 Å |
| C-N-O Bond Angle | 108.5° |
| H-N-O Bond Angle | 105.2° |
| N-O-H Bond Angle | 103.8° |
| Total Electronic Energy | -386.5 Hartree |
Note: The values presented in this table are illustrative and representative of typical results from DFT calculations for alkylhydroxylamines.
Beyond DFT, other quantum chemical methods offer further insights into the electronic properties of this compound. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous, first-principles approach to solving the electronic Schrödinger equation. While computationally more demanding than DFT, they can offer benchmark-quality data for properties like electron correlation energies.
Semi-empirical methods, such as AM1 and PM3, offer a computationally less expensive alternative by incorporating parameters derived from experimental data. chemrxiv.org These methods are particularly useful for preliminary conformational analysis of the flexible pentyl chain and for studying larger systems where higher-level calculations are not feasible. aps.orgrsc.org They can provide reasonable estimates of molecular geometries and heats of formation, though with lower accuracy than DFT or ab initio methods. aps.org
Table 2: Comparison of Calculated Electronic Properties of this compound by Various Methods
| Property | Hartree-Fock (HF/6-31G) | MP2/6-31G | AM1 | PM3 |
| Total Energy (Hartree) | -384.2 | -385.1 | N/A | N/A |
| Dipole Moment (Debye) | 2.1 D | 2.3 D | 1.9 D | 2.0 D |
| HOMO Energy (eV) | -9.8 eV | -9.5 eV | -10.1 eV | -9.9 eV |
| LUMO Energy (eV) | 2.5 eV | 2.2 eV | 1.8 eV | 1.9 eV |
Note: This table contains plausible, representative data for this compound based on typical outcomes of the listed computational methods for similar molecules.
Computational Modeling of Reaction Mechanisms and Kinetics
Computational chemistry is an invaluable tool for elucidating the detailed pathways of chemical reactions, including those involving this compound. By modeling the potential energy surface, it is possible to identify reactants, products, intermediates, and the transition states that connect them, providing a comprehensive understanding of reaction mechanisms and kinetics.
A key application of computational chemistry in studying reaction mechanisms is the localization of transition states. A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary vibrational frequency. By identifying the geometry and energy of the transition state, the activation energy for a reaction can be calculated, which is a critical factor in determining the reaction rate.
For this compound, reactions of interest could include oxidation, reduction, or condensation reactions. For example, the oxidation of the hydroxylamine (B1172632) to a nitroxide radical is a common process. Computational modeling can map out the entire reaction pathway, from the initial approach of the oxidizing agent to the final formation of the products. This profiling of the reaction pathway allows for a step-by-step visualization of the chemical transformation.
Reactions are rarely carried out in the gas phase; the surrounding solvent can have a profound impact on reaction energetics and mechanisms. chemrxiv.orgresearchgate.netresearchgate.netnih.govprotheragen.ai Computational models can account for solvent effects through either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. researchgate.net Explicit models involve including a number of solvent molecules in the calculation, which can capture specific solute-solvent interactions like hydrogen bonding, albeit at a higher computational cost. nih.gov
For reactions of this compound, the polarity of the solvent can influence the stability of charged intermediates or transition states. Computational studies can quantify these effects and predict how reaction rates might change in different solvents. Similarly, the role of catalysts can be investigated by modeling the interaction of the catalyst with this compound and other reactants. This can reveal how the catalyst lowers the activation energy, for instance, by stabilizing the transition state or providing an alternative, lower-energy reaction pathway.
Prediction of Spectroscopic Parameters from First Principles
Computational quantum chemistry allows for the prediction of various spectroscopic properties directly from the electronic structure of a molecule. acs.org These predictions are invaluable for interpreting experimental spectra and can aid in the identification and characterization of this compound.
The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds, such as the N-O, O-H, and N-H bonds.
Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted by calculating the magnetic shielding of each nucleus. aps.orgrsc.orgresearchgate.netaps.orgnih.gov These calculations can help in assigning the peaks in ¹H and ¹³C NMR spectra to specific atoms within the this compound molecule. Furthermore, electronic excitation energies can be computed to predict the ultraviolet-visible (UV-Vis) absorption spectrum, providing information about the electronic transitions within the molecule. chemrxiv.orgnih.govnih.gov
Table 3: Predicted Spectroscopic Data for this compound (DFT/B3LYP/6-31G)*
| Spectroscopic Parameter | Predicted Value |
| IR Frequencies | |
| O-H Stretch | ~3300 cm⁻¹ |
| N-H Stretch | ~3250 cm⁻¹ |
| C-H Stretches (pentyl) | 2850-2960 cm⁻¹ |
| N-O Stretch | ~900 cm⁻¹ |
| ¹³C NMR Chemical Shifts (relative to TMS) | |
| C1 (adjacent to N) | ~55 ppm |
| C2 | ~30 ppm |
| C3 | ~28 ppm |
| C4 | ~22 ppm |
| C5 | ~14 ppm |
| ¹H NMR Chemical Shifts (relative to TMS) | |
| H on O | ~6.5 ppm |
| H on N | ~5.8 ppm |
| H on C1 | ~2.8 ppm |
Note: The spectroscopic data in this table are illustrative and represent typical values that would be obtained from first-principles calculations for this compound.
Molecular Dynamics Simulations and Conformational Analysis of this compound
Molecular dynamics (MD) simulations and conformational analysis are powerful computational tools used to investigate the dynamic behavior and structural preferences of molecules. mdpi.com For a flexible molecule like this compound, these methods can provide detailed insights into its conformational landscape, which is crucial for understanding its physical properties and reactivity. The inherent flexibility of the n-pentyl chain and the rotational freedom around the N-O bond suggest that this compound can exist in numerous conformations. acs.org
A typical conformational analysis of this compound would begin with a systematic or random search of the potential energy surface to identify stable conformers. ucsb.edu This process involves altering the torsional angles of the molecule to generate a multitude of different spatial arrangements. Each of these generated structures is then subjected to energy minimization using quantum mechanical or molecular mechanics methods to locate the nearest local energy minimum on the potential energy surface. researchgate.net
Following the identification of low-energy conformers, molecular dynamics simulations can be performed to study the time-dependent behavior of this compound. nih.gov An MD simulation numerically solves Newton's equations of motion for the system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. wustl.eduyoutube.com These simulations are typically carried out using a force field, which is a set of empirical potential energy functions that describe the interactions between atoms. acs.org
The setup for an MD simulation of this compound would involve several key steps. bioinformaticsreview.com First, the initial coordinates of the molecule, often corresponding to a low-energy conformer, are placed in a simulation box. The box is then typically filled with a solvent, such as water, to mimic solution-phase conditions. The system is then brought to the desired temperature and pressure through a process called equilibration. youtube.com Following equilibration, a production simulation is run for a specified length of time, during which the trajectory data is collected for analysis.
From the MD simulation trajectory, a wealth of information can be extracted. The relative populations of different conformers can be determined by analyzing the time spent in each conformational state. The flexibility of different parts of the molecule can be assessed by calculating atomic fluctuations. Furthermore, the simulation can reveal the pathways and barriers for transitions between different conformations, providing a deeper understanding of the molecule's dynamic nature.
An illustrative conformational analysis of this compound might identify several low-energy conformers, distinguished by the torsion angles of the pentyl chain and the orientation of the hydroxyl group. The relative energies of these conformers would determine their populations at a given temperature.
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Dihedral Angle (C4-N-O-H) | Relative Energy (kcal/mol) |
| 1 | anti (180°) | anti (180°) | 0.00 |
| 2 | anti (180°) | gauche (60°) | 0.50 |
| 3 | gauche (60°) | anti (180°) | 0.90 |
| 4 | gauche (60°) | gauche (60°) | 1.40 |
| This table is for illustrative purposes only and does not represent actual experimental or calculated data. |
Quantitative Structure-Reactivity Relationship (QSRR) Model Development for Hydroxylamine Analogs
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that aim to predict the reactivity of a series of chemical compounds based on their molecular structures. uni-bonn.de Developing a QSRR model for hydroxylamine analogs, including this compound, could provide valuable insights into the factors governing their reactivity in various chemical transformations. Hydroxylamines are known to act as nucleophiles, and their reactivity can be influenced by electronic and steric factors. researchgate.net
The first step in developing a QSRR model is to define a training set of hydroxylamine analogs with diverse structures. This set would ideally include this compound and other N-alkylhydroxylamines with varying chain lengths and branching patterns. For each compound in the training set, a measure of reactivity is required. This could be an experimentally determined rate constant for a specific reaction, such as nucleophilic attack on an electrophile.
The next step is to calculate a set of molecular descriptors for each compound in the training set. These descriptors are numerical values that encode different aspects of the molecular structure. They can be broadly categorized into several types:
Topological descriptors: Based on the 2D representation of the molecule, such as molecular connectivity indices.
Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume.
Electronic descriptors: Reflecting the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Quantum-chemical descriptors: Calculated using quantum chemistry methods, providing more detailed electronic information. researchgate.net
Once the reactivity data and molecular descriptors are compiled, a mathematical model is developed to establish a relationship between them. Multiple linear regression (MLR) and partial least squares (PLS) are common statistical methods used for this purpose. The goal is to find a statistically significant equation that can predict the reactivity of a compound based on a combination of its descriptors.
The developed QSRR model must be rigorously validated to ensure its predictive power. This is typically done using an external test set of compounds that were not used in the model development. The predictive ability of the model is assessed by comparing the predicted reactivity values with the experimental values for the test set.
A hypothetical QSRR study on the nucleophilic reactivity of N-alkylhydroxylamines might yield an equation of the following form:
log(k) = c₀ + c₁σ + c₂Eₛ + c₃LUMO
Where:
log(k) is the logarithm of the reaction rate constant.
σ* is the Taft steric parameter, representing the steric effect of the alkyl group.
Eₛ is a steric descriptor.
LUMO is the energy of the lowest unoccupied molecular orbital.
c₀, c₁, c₂, and c₃ are the regression coefficients determined from the statistical analysis.
| Compound | log(k) (Experimental) | σ* | Eₛ | LUMO (eV) | log(k) (Predicted) |
| N-methylhydroxylamine | -2.5 | 0.00 | -0.07 | 1.5 | -2.45 |
| N-ethylhydroxylamine | -2.8 | -0.10 | -0.36 | 1.4 | -2.82 |
| N-propylhydroxylamine | -3.0 | -0.12 | -0.56 | 1.35 | -3.01 |
| N-butylhydroxylamine | -3.1 | -0.13 | -0.59 | 1.33 | -3.15 |
| This compound | -3.2 | -0.14 | -0.61 | 1.31 | -3.23 |
| This table is for illustrative purposes only and does not represent actual experimental or calculated data. |
Such a model could then be used to predict the reactivity of other hydroxylamine analogs and to guide the design of new compounds with desired reactivity profiles.
Emerging Research Directions and Future Perspectives in N Pentylhydroxylamine Chemistry
Innovations in Synthetic Strategies for N-Pentylhydroxylamine and its Complex Analogues
Recent advancements in synthetic organic chemistry have provided a range of innovative strategies for the preparation of this compound and its structurally diverse analogues. These methods offer improvements in terms of efficiency, selectivity, and substrate scope, moving beyond classical approaches.
One prominent strategy involves the reduction of oxime ethers . This method is valued for its high step- and atom-economy. nih.gov However, a key challenge lies in the selective reduction of the C=N bond without cleaving the labile N-O bond. nih.gov Modern catalytic systems are being developed to address this, offering milder reaction conditions and improved yields. Another significant approach is the oxidation of amines . For instance, the oxidation of amines using reagents like benzoyl peroxide has been a foundational method. nih.gov Improved procedures now allow for the synthesis of O-benzoyl-N,N-disubstituted hydroxylamines through the reaction of an amine nucleophile with benzoyl peroxide, buffered to optimize reaction conditions. nih.gov
Furthermore, the use of peroxide electrophiles in conjunction with magnesium amides represents a direct and convergent approach to forming the N-O bond in trisubstituted hydroxylamines. nih.gov This SN2-like reaction is notable for its broad functional group tolerance, accommodating a variety of secondary amines and alcohol-derived monoperoxyacetals. nih.gov The alkylation of O-alkylhydroxylamines and N-alkylhydroxylamines, sometimes requiring protective groups, also remains a viable, albeit sometimes complex, route to more elaborate N,O-disubstituted hydroxylamines. researchgate.net
A summary of selected innovative synthetic strategies is presented below:
| Synthetic Strategy | Key Features | Challenges | Representative Transformation |
| Catalytic Reduction of Oxime Ethers | High step- and atom-economy. nih.gov | Selective reduction of C=N without N-O bond cleavage. nih.gov | Oxime Ether → N,O-Disubstituted Hydroxylamine (B1172632) |
| Oxidation of Amines | Utilizes common starting materials. | Control of oxidation state and side reactions. | Amine + Benzoyl Peroxide → O-Benzoyl-N,N-disubstituted Hydroxylamine nih.gov |
| Direct N-O Bond Formation | Convergent synthesis using peroxide electrophiles. nih.gov | Requires in situ generation of nucleophilic amides. nih.gov | Mg-amide + Monoperoxyacetal → Trisubstituted Hydroxylamine nih.gov |
| Alkylation Strategies | Allows for sequential introduction of substituents. | May require protection/deprotection steps. researchgate.net | O-Alkylhydroxylamine + Alkyl Halide → N,O-Dialkylhydroxylamine researchgate.net |
These evolving synthetic methodologies are crucial for accessing a wider array of this compound analogues with tailored properties for various applications.
Expanding the Repertoire of Reactions Utilizing this compound as a Synthetic Tool
This compound and its derivatives are increasingly recognized as versatile reagents in organic synthesis, participating in a variety of transformative reactions. nih.govchemrxiv.orgchempap.org A key area of application is in aminative difunctionalization reactions of alkenes . Iron-catalyzed reactions, in particular, have enabled the direct synthesis of unprotected secondary and tertiary alkylamines from alkenes. chemrxiv.orgresearchgate.net In these reactions, novel hydroxylamine-derived aminating reagents are used to install medicinally relevant amine groups across double bonds. chemrxiv.orgresearchgate.net These methods are noted for their excellent functional group tolerance and broad substrate scope, applicable to the synthesis of complex, drug-like molecules. chemrxiv.orgresearchgate.net
Another significant application is in cycloaddition reactions . For example, N-alkylhydroxylamines react with chiral enoate esters in what is believed to be a concerted cycloaddition mechanism to form isoxazolidinones. nih.gov These intermediates can be further transformed, providing a stereocontrolled route to valuable compounds like new β-amino acids. nih.gov The stereochemical outcome of these reactions can often be rationalized by considering steric effects and is supported by DFT theoretical calculations. nih.gov
The utility of N-alkylhydroxylamines also extends to their role as precursors for complex nitrogen-containing compounds. researchgate.net Reductive or base-induced cleavage of the N-O bond in N,O-disubstituted hydroxylamines makes them valuable intermediates for preparing highly functionalized amines, which are prevalent in natural products and biologically active molecules. researchgate.net
Recent reaction developments are highlighted in the following table:
| Reaction Type | Catalyst/Reagent | Product Class | Significance |
| Aminative Difunctionalization | Iron Catalyst chemrxiv.orgresearchgate.net | Secondary/Tertiary Alkylamines chemrxiv.orgresearchgate.net | Direct installation of unprotected amines on alkenes. nih.govresearchgate.net |
| Cycloaddition | None (concerted) nih.gov | Isoxazolidinones, β-Amino Acids nih.gov | Stereoselective synthesis of complex amino acids. nih.gov |
| N-O Bond Cleavage | Reducing or Basic Agents researchgate.net | Functionalized Amines researchgate.net | Access to complex amines from hydroxylamine precursors. researchgate.net |
| KAHA Ligation | α-Ketoacids acs.org | Peptides/Proteins acs.org | Enables chemoselective coupling of unprotected peptide segments. acs.org |
The ongoing development of reactions like the α-ketoacid-hydroxylamine (KAHA) ligation for peptide synthesis further underscores the expanding utility of hydroxylamine derivatives in constructing complex molecular architectures. acs.org
Advanced In Silico Approaches for Predictive Chemistry and Material Design with Hydroxylamine Scaffolds
In silico methods are becoming indispensable for accelerating the design and discovery of new molecules and materials. While specific computational studies on this compound are not extensively documented, the broader application of these techniques to hydroxylamine scaffolds holds immense promise. rsc.orgliverpool.ac.uk Computational approaches can be used to predict reaction mechanisms, molecular properties, and the performance of materials incorporating these scaffolds. researchgate.netnih.gov
For instance, quantum chemical calculations, such as post-Hartree-Fock methods, have been employed to elucidate complex reaction mechanisms involving hydroxylamine. researchgate.net One study investigated the unexpected formation of hydrazine (B178648) and nitrogen gas from excess hydroxylamine in a reaction with a phosphate (B84403) triester, revealing the crucial role of the nitrogen atom of hydroxylamine in initiating the reaction pathway. researchgate.net Such computational insights are vital for understanding and controlling reactivity.
In the realm of material design, computational tools are used to design and optimize scaffolds for various applications, including tissue engineering. researchgate.netnih.gov These methods, often coupled with 3D printing, allow for the creation of scaffolds with tailored mechanical properties and permeability. researchgate.netnih.gov While current research in this area focuses on materials like α/β-tricalcium phosphate, the principles of computational design could be applied to develop novel polymers or materials derived from hydroxylamine-containing monomers. researchgate.net The goal is to predict how the incorporation of a hydroxylamine scaffold would influence material properties such as stiffness, bioactivity, and degradation. researchgate.net
The integration of computational chemistry and materials science can guide the synthesis of next-generation materials. Key areas where in silico approaches can impact hydroxylamine chemistry include:
| Computational Approach | Application Area | Potential Impact on Hydroxylamine Chemistry |
| Quantum Chemical Calculations | Reaction Mechanism Elucidation researchgate.net | Predicting reactivity, transition states, and reaction outcomes for this compound reactions. |
| Molecular Dynamics Simulations | Property Prediction | Simulating the conformational behavior and intermolecular interactions of molecules containing hydroxylamine moieties. |
| Topology Optimization | Material Scaffold Design researchgate.net | Designing novel polymers and materials with hydroxylamine scaffolds for tailored properties in tissue engineering or other advanced applications. researchgate.net |
| Data-Mining & AI | Materials Discovery nih.gov | Accelerating the discovery of new hydroxylamine-based materials with desired properties by learning from existing experimental and computational data. nih.gov |
These advanced computational strategies are poised to reduce experimental iterations and accelerate the development of new applications for hydroxylamine scaffolds. nih.gov
Interdisciplinary Research Integrating this compound with Other Chemical Fields
The unique properties of the hydroxylamine functional group make this compound and its derivatives attractive for exploration in various interdisciplinary fields, most notably in medicinal chemistry and materials science.
In medicinal chemistry , N-substituted hydroxylamines are being investigated as a novel class of antibacterial agents. nih.gov These compounds are designed to act as radical scavengers that inhibit bacterial ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis and repair. nih.govresearchgate.net Research has demonstrated a broad antimicrobial effect for several hydroxylamine derivatives against a variety of Gram-positive and Gram-negative bacteria, with the potential to reduce biofilm biomass. nih.govresearchgate.net The lipophilicity and other ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates can also be fine-tuned by incorporating an N,N,O-trisubstituted hydroxylamine moiety as an isostere for hydrocarbon, ether, or amine groups. This substitution can lead to a reduction in lipophilicity (logP) and has been shown to improve metabolic stability and reduce plasma protein binding.
The following table summarizes the antibacterial activity of selected N-hydroxylamine compounds, illustrating the potential of this chemical class.
| Compound Type | Target Pathogen | Observed Activity | Potential Mechanism |
| N-Alkyl Hydroxylamines | P. aeruginosa, S. aureus, E. coli nih.gov | Reduction of established biofilm biomass. nih.gov | Inhibition of Ribonucleotide Reductase (RNR). nih.govresearchgate.net |
| N-Cycloalkyl Hydroxylamines | Gram-negative bacteria (e.g., P. aeruginosa) nih.gov | Favorable Selectivity Index (SI). nih.gov | Radical scavenging activity. nih.govresearchgate.net |
| N-Arylmethyl Hydroxylamines | Gram-positive bacteria (e.g., B. anthracis, S. aureus) nih.gov | High Selectivity Index (SI) against bacterial cells. nih.gov | Inhibition of RNR. nih.govresearchgate.net |
In materials science , while the direct application of this compound is an emerging area, the functional group offers intriguing possibilities. The ability of hydroxylamine moieties to interact with metal ions or to be incorporated into polymer backbones could lead to the development of new functional materials, such as hydrogels with specific bioadhesive properties or polymers with enhanced thermal or chemical stability. The integration of hydroxylamine chemistry with polymer science and nanotechnology is a promising avenue for future research, potentially leading to novel sensors, coatings, and drug delivery systems.
Q & A
Q. Basic
- Structural Elucidation : Use H/C NMR to confirm the amine and pentyl chain configuration .
- Quantitative Analysis : Employ UV-Vis spectroscopy or HPLC with calibration against certified reference standards .
- Thermal Profiling : Differential scanning calorimetry (DSC) to determine melting points and detect polymorphs .
What experimental strategies can elucidate the mechanism of action of this compound in enzymatic assays?
Q. Advanced
- Kinetic Studies : Measure and under varying substrate concentrations to assess competitive/non-competitive inhibition .
- Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding interactions with enzyme active sites .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters (ΔG, ΔH) .
What safety precautions are necessary when handling this compound in laboratory settings?
Q. Basic
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis and handling to avoid inhalation of vapors .
- First Aid : Immediate rinsing with water for spills; administer oxygen if inhaled .
How can researchers optimize reaction conditions when using this compound as a precursor in multi-step synthesis?
Q. Advanced
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) to enhance reaction efficiency in coupling reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to improve solubility and reaction rates .
- Real-Time Monitoring : Implement inline FTIR or Raman spectroscopy to track intermediate formation .
What are the solubility properties of this compound in common organic solvents?
Q. Basic
- Polar Solvents : Highly soluble in methanol and ethanol due to hydrogen bonding with the hydroxylamine group .
- Non-Polar Solvents : Limited solubility in hexane or toluene; logP ≈1.5 suggests moderate lipophilicity .
What approaches are effective in determining the thermal decomposition profile of this compound?
Q. Advanced
- Thermogravimetric Analysis (TGA) : Measure mass loss at 10°C/min to identify decomposition onset (~150–200°C) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze evolved gases during heating to identify decomposition byproducts .
How should researchers address batch-to-batch variability in this compound synthesis affecting experimental reproducibility?
Q. Advanced
- Quality Control (QC) Protocols : Implement strict batch testing for purity (HPLC), moisture content (Karl Fischer titration), and elemental analysis .
- Standard Operating Procedures (SOPs) : Document reaction parameters (e.g., stirring speed, cooling rates) to minimize variability .
- Collaborative Validation : Share samples with independent labs to confirm reproducibility across settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
